5-Chloro-2-methylquinolin-6-ol hydrobromide
Overview
Description
5-Chloro-2-methylquinolin-6-ol hydrobromide: is a chemical compound with the molecular formula C10H9BrClNO and a molecular weight of 274.54 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylquinolin-6-ol hydrobromide typically involves the chlorination of 2-methylquinolin-6-ol followed by the addition of hydrobromic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-methylquinolin-6-ol hydrobromide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-2-methylquinolin-6-ol hydrobromide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of new antimicrobial and anticancer agents .
Medicine: It is being investigated for its potential use in treating various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylquinolin-6-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in DNA replication and repair.
Receptors: Interaction with cellular receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
6-Chloro-2-methylquinoline: A closely related compound with similar chemical properties but lacking the hydroxyl group at the 6-position.
2-Methylquinolin-6-ol: Another related compound that lacks the chlorine atom at the 5-position.
Uniqueness: 5-Chloro-2-methylquinolin-6-ol hydrobromide is unique due to the presence of both chlorine and hydroxyl groups on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-methylquinolin-6-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO.BrH/c1-6-2-3-7-8(12-6)4-5-9(13)10(7)11;/h2-5,13H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETHEJVJRZVXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)O)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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